α-Glucosidase Inhibitory Potency of Methylcardol Triene Relative to the Clinical Drug Acarbose
Methylcardol triene inhibits α-glucosidase with an IC50 of 39.6 µM, as reported by multiple commercial suppliers . In comparison, the clinically approved α-glucosidase inhibitor acarbose exhibits an IC50 of 11 nM (0.011 µM) under similar in vitro assay conditions . This represents an approximately 3,600-fold difference in potency. While acarbose remains the reference standard for potency, methylcardol triene offers a structurally distinct natural product scaffold for investigating alternative binding modes or developing novel α-glucosidase inhibitors with different selectivity profiles.
| Evidence Dimension | α-Glucosidase inhibition (IC50) |
|---|---|
| Target Compound Data | 39.6 µM |
| Comparator Or Baseline | Acarbose: 0.011 µM (11 nM) |
| Quantified Difference | Acarbose is ~3,600-fold more potent (39.6 / 0.011) |
| Conditions | In vitro enzyme inhibition assay; source: Saccharomyces cerevisiae α-glucosidase (for methylcardol triene); rat intestinal α-glucosidase (for acarbose) |
Why This Matters
Understanding potency differences helps researchers select appropriate positive controls and benchmark the compound's activity in α-glucosidase-related studies (e.g., diabetes, viral entry).
